molecular formula C30H26N4O2 B11433534 (11Z)-11-[(3-cyanophenyl)imino]-N-(4-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide

(11Z)-11-[(3-cyanophenyl)imino]-N-(4-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide

Cat. No.: B11433534
M. Wt: 474.6 g/mol
InChI Key: YINFAZLBWFIBGZ-UHFFFAOYSA-N
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Description

The compound (11Z)-11-[(3-cyanophenyl)imino]-N-(4-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrano[2,3-f]pyrido[3,2,1-ij]quinoline core, which is known for its biological activity and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11Z)-11-[(3-cyanophenyl)imino]-N-(4-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrano[2,3-f]pyrido[3,2,1-ij]quinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyanophenyl Group: This can be achieved through a nucleophilic substitution reaction using a cyanophenyl halide.

    Formation of the Imino Group: This step involves the condensation of an amine with an aldehyde or ketone.

    Attachment of the Methylphenyl Group: This can be done through a Friedel-Crafts alkylation reaction.

    Formation of the Carboxamide Group: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino and carboxamide groups.

    Reduction: Reduction reactions can occur at the imino group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halides and nucleophiles such as amines and alcohols.

Major Products

    Oxidation: Products include oxidized derivatives such as carboxylic acids and nitro compounds.

    Reduction: Products include reduced derivatives such as amines.

    Substitution: Products include substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, the compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its unique structure may allow it to interact with specific biological targets, making it a potential candidate for the treatment of various diseases.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to materials or enhance the efficiency of catalytic processes.

Mechanism of Action

The mechanism of action of (11Z)-11-[(3-cyanophenyl)imino]-N-(4-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific biological context and the targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific structural features, such as the pyrano[2,3-f]pyrido[3,2,1-ij]quinoline core and the presence of multiple functional groups. These features confer unique chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C30H26N4O2

Molecular Weight

474.6 g/mol

IUPAC Name

4-(3-cyanophenyl)imino-N-(4-methylphenyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide

InChI

InChI=1S/C30H26N4O2/c1-19-9-11-23(12-10-19)32-29(35)26-17-22-16-21-6-3-13-34-14-4-8-25(27(21)34)28(22)36-30(26)33-24-7-2-5-20(15-24)18-31/h2,5,7,9-12,15-17H,3-4,6,8,13-14H2,1H3,(H,32,35)

InChI Key

YINFAZLBWFIBGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=CC4=C5C(=C3OC2=NC6=CC=CC(=C6)C#N)CCCN5CCC4

Origin of Product

United States

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